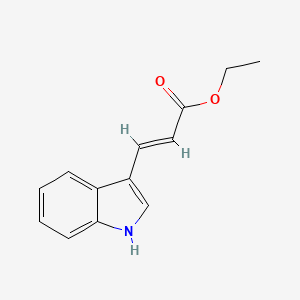

Ethyl indole-3-acrylate

Beschreibung

Significance of Indole (B1671886) Derivatives in Natural Products and Medicinal Chemistry

The indole nucleus is a fundamental structural motif found in a wide array of naturally occurring compounds and synthetic molecules with profound biological importance. researchgate.netrsc.org It is the core of the essential amino acid tryptophan, which serves as a biosynthetic precursor to neurotransmitters like serotonin (B10506) and the hormone melatonin. pcbiochemres.commdpi.com The versatility of the indole scaffold is evident in its presence in numerous alkaloids, which are plant-derived compounds often exhibiting significant pharmacological effects. openmedicinalchemistryjournal.combohrium.com

In the realm of medicinal chemistry, indole derivatives are recognized for their broad spectrum of pharmacological activities. nih.govnih.gov Researchers have extensively explored these compounds for their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic agents. openmedicinalchemistryjournal.combohrium.comnih.gov The ability of the indole ring to mimic protein structures allows it to bind to various receptors with high affinity, making it a valuable framework for the design and development of novel therapeutic agents. nih.gov The ongoing investigation into indole chemistry highlights the sustained interest in harnessing its therapeutic potential. pcbiochemres.com

Overview of Ethyl Indole-3-Acrylate as a Research Target

This compound, a derivative of indole, has garnered attention as a specific target for research due to its synthetic utility and potential biological relevance. Its structure features the core indole ring system connected to an ethyl acrylate (B77674) group at the 3-position, a site known for its reactivity in electrophilic substitution reactions. pcbiochemres.com This compound serves as a valuable building block in organic synthesis, allowing for the construction of more complex indole-containing molecules. researchgate.net

Furthermore, indole-3-acrylate and its derivatives are studied for their biological activities. For instance, they are intermediates in the metabolic pathways of gut microorganisms and can influence host physiology. nih.gov The investigation into the synthesis and properties of this compound and related compounds contributes to the broader understanding of indole chemistry and the development of new molecules with potential therapeutic applications. rsc.org

Chemical Profile of this compound

The fundamental chemical and physical properties of this compound are crucial for its application in synthesis and for understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | nih.govcymitquimica.comnist.gov |

| Molecular Weight | 215.25 g/mol | nih.govnist.gov |

| IUPAC Name | ethyl (E)-3-(1H-indol-3-yl)prop-2-enoate | nih.gov |

| CAS Registry Number | 15181-86-9 | nist.gov |

| Physical Description | Not specified in provided results | |

| logP (Octanol/Water Partition Coefficient) | 2.262 | chemeo.com |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of research, with various methods being developed to achieve efficient and selective transformations.

One common approach involves the reaction of indole with appropriate reagents to introduce the acrylate moiety at the C3 position. For example, the reaction of 2-substituted indoles with various pyruvates using a Brønsted acid ionic liquid catalyst has been reported to produce α-indolylacrylate derivatives in good to excellent yields. rsc.org Another method describes the synthesis of 3-(indol-3-yl)-3-(trifluoromethyl)acrylic acid esters through the hydroarylation of fluorinated alkynes with indoles. researchgate.net

The reactivity of the indole nucleus, particularly at the C3 position, allows for its participation in various chemical transformations. For instance, indole can undergo alkylation at the 3-position with reagents like ethyl nitrosoacrylate. frontiersin.org Additionally, the double bond in the acrylate side chain can participate in reactions such as Michael additions. A one-pot, two-step method for the synthesis of 3-(1-thio)ethyl-1H-indoles involves the Michael addition of thiols to 3-indoleacrylic acids followed by in situ decarboxylation. researchgate.net

Biological Investigations

Research into the biological activities of indole-3-acrylate derivatives is an expanding field, with studies exploring their potential in various therapeutic areas.

While specific biological data for this compound itself is limited in the provided search results, the broader class of indolylacrylates has shown promise. For example, newly synthesized α-indolylacrylate derivatives have demonstrated promising anticancer activity. rsc.org Indole derivatives, in general, are known to possess a wide range of biological effects, including antiviral and anti-HIV activity. rjpn.org

In the context of plant biology, indole-3-acrylic acid was examined as a potential intermediate in the biosynthesis of the plant hormone auxin (indole-3-acetic acid). However, in one study, it did not show effective recovery from auxin deficiency in Arabidopsis. jst.go.jp Furthermore, indole and its derivatives, produced by gut microbiota, play a role in maintaining intestinal homeostasis and can influence liver metabolism and the immune response. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-3-(1H-indol-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-9,14H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJSITNIWIYWPU-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl Indole 3 Acrylate and Its Derivatives

Classical and Contemporary Synthetic Routes

The synthesis of indole-3-acetic acid derivatives, from which ethyl indole-3-acrylate can be derived, has been a subject of extensive research, leading to a variety of classical and modern synthetic approaches. These methods often leverage transition metal catalysis and cascade reactions to construct the indole (B1671886) core and introduce the desired functional groups in a highly efficient manner.

Palladium-Catalyzed Cascade Reactions for Indole-3-Acetic Acid Derivatives

Palladium catalysis has become a powerful tool in organic synthesis, enabling the formation of complex molecular architectures from simple starting materials. researchgate.net A notable application is the one-pot synthesis of indole-3-acetic acid derivatives through a cascade Tsuji-Trost reaction and Heck coupling. acs.orgresearchgate.net This methodology utilizes a palladium acetate (B1210297)/tri(o-tolyl)phosphine/N,N-diisopropylethylamine system to react N-Ts o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives. acs.orgresearchgate.net This approach has been successfully applied to the synthesis of various substituted indole and azaindole-3-acetic acid derivatives. acs.orgresearchgate.net

| Catalyst System | Starting Materials | Key Transformations | Product Type | Ref |

| Pd(OAc)2/P(o-tol)3/DIPEA | N-Ts o-bromoanilines, 4-acetoxy-2-butenonic acid derivatives | Tsuji-Trost reaction, Heck coupling | Indole-3-acetic acid derivatives | acs.orgresearchgate.net |

| Palladium catalyst | Tryptamine derivatives, tert-butyl propargyl carbonate | Decarboxylative propargylation, spirocyclization | Spiroindolenine products | nih.gov |

| Pd(OAc)2 | 3-diazo oxindole, isocyanides | Multicomponent cascade, [3+1+1] annulation | N-fused polycyclic indoles | rsc.org |

Propylphosphonic Anhydride (B1165640) (T3P)-Mediated Amidations

Propylphosphonic anhydride (T3P®) has emerged as a versatile and efficient reagent for amide bond formation under mild conditions. unmc.edu Its utility extends to the synthesis of derivatives from indole-3-acetic acid. unmc.edu T3P® is a green coupling reagent known for its low toxicity, broad functional group tolerance, and the formation of water-soluble byproducts, which simplifies workup procedures. rhhz.netnih.gov

In the context of indole chemistry, T3P® can be used to couple indole-3-acetic acid with various amines to generate a diverse library of amide derivatives. unmc.edu The reagent's effectiveness is demonstrated in its ability to facilitate selective amide formation even in the presence of multiple reactive sites. unmc.edu For instance, the reaction of indole-3-acetic acid with piperazine (B1678402) can lead to dimerization, but the addition of N-hydroxysuccinimide (NHS) can modulate the reactivity of the mixed anhydride intermediate to favor the formation of the monomeric product. unmc.edu T3P® has also been successfully employed in the one-pot synthesis of α-aminonitriles from heteroaromatic aldehydes, including indole-2-carbaldehydes, showcasing its broad applicability. rhhz.net

| Reagent | Substrates | Key Features | Product Type | Ref |

| T3P® | Indole-3-acetic acid, amines | Mild conditions, water-soluble byproducts | Indole-3-acetamide derivatives | unmc.edu |

| T3P® | Heteroaromatic aldehydes, amines, trimethylsilyl (B98337) cyanide | One-pot, short reaction time | α-aminonitriles | rhhz.net |

| T3P® | Carboxylic acids (e.g., D-luciferin, indole-3-acetic acid), organic base | Chemiluminescence | Oxidized products via dioxetanone intermediate | rsc.org |

Knoevenagel Condensation Approaches for Indole-3-yl Derivatives

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. rsc.org It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. acgpubs.orgacgpubs.org This method is widely used to synthesize indole-3-yl derivatives, including precursors to this compound.

In a typical procedure, indole-3-carboxaldehyde (B46971) is reacted with active methylene compounds such as malononitrile, dimethyl malonate, diethyl malonate, or ethyl nitroacetate. acgpubs.org The reaction is often catalyzed by a base like piperidine (B6355638) in the presence of acetic acid. acgpubs.org This approach offers several advantages, including simple experimental procedures, environmentally friendly aspects, and good product yields. acgpubs.org The resulting α,β-unsaturated indole derivatives can be further modified, for example, by N-acetylation. acgpubs.orgacgpubs.org Various catalysts, including L-proline, have been employed to promote the Knoevenagel condensation of indole aldehydes with active methylene compounds, leading to a range of new indole derivatives. researchgate.net

| Indole Substrate | Active Methylene Compound | Catalyst/Conditions | Product Type | Ref |

| Indole-3-carboxaldehyde | Nitromethane, malononitrile, dimethyl malonate, diethyl malonate, ethyl nitroacetate | Acetic acid, piperidine | Indole-3-yl derivatives | acgpubs.org |

| Indole aldehydes | Malononitrile, ethyl cyanoacetate, barbituric acid, meldrums acid, dimedone | L-proline, ethanol, 60°C | Knoevenagel condensation products | researchgate.net |

| 1H-indole-3-carbaldehyde | Various CH acids | Not specified | 3-(1H-indol-3-yl)acrylonitriles and acrylamides | researchgate.net |

Aza-alkylation/Intramolecular Michael Cascade Reactions for Indole Analogs

The catalytic C3 aza-alkylation of indoles is a powerful strategy for introducing aminomethyl groups, often creating a new stereocenter. unimi.it This reaction, frequently referred to as an aza-Friedel-Crafts reaction, typically involves an indole, an aldehyde, and an amine, which generate a reactive iminium species. unimi.it These reactions can be catalyzed by a variety of species, including metals, Brønsted acids, and organocatalysts. unimi.it

Cascade reactions involving an initial aza-alkylation followed by an intramolecular Michael addition have been developed to construct complex polycyclic indole analogs. For example, an intramolecular aza-Michael reaction of C2-substituted indoles has been achieved using a phosphoric acid catalyst, leading to N-alkylated tricyclic indole derivatives in high yields and enantioselectivities. mdpi.com Another approach involves a cascade reaction of indole-2-carbaldehyde with α,β-unsaturated aldehydes, catalyzed by a Hayashi-Jørgensen catalyst, which proceeds through an iminium/enamine activation mode consisting of an aza-Michael reaction followed by an aldol (B89426) condensation. mdpi.com These methods provide efficient routes to chiral, polycyclic indole structures.

| Reaction Type | Key Intermediates | Catalyst | Product Type | Ref |

| aza-Friedel-Crafts | Iminium species | Metals, Brønsted acids, organocatalysts | 3-indolyl methanamines | unimi.it |

| Intramolecular aza-Michael | N/A | Phosphoric acid catalyst | N-alkylated tricyclic indole derivatives | mdpi.com |

| aza-Michael/aldol condensation | Iminium/enamine | Hayashi-Jørgensen catalyst | Tricyclic chiral indole derivatives | mdpi.com |

| aza-Michael-Michael-Michael-aldol | Iminium-enamine-iminium-enamine | Chiral secondary amine | Tetracyclic aldehydes | mdpi.com |

Reactions of Indoles with Nitrosoalkenes and Pyruvates

The reaction of indoles with electrophilic species like nitrosoalkenes and pyruvates provides another avenue for the synthesis of functionalized indole derivatives. For instance, the reaction of indoles with electrophilic conjugated nitrosoalkenes has been explored. pharmaceuticalintelligence.com Additionally, the Fischer indole synthesis, a classic method, can be used to produce indoles by reacting phenylhydrazine (B124118) with pyruvic acid, followed by decarboxylation of the resulting indole-2-carboxylic acid. wikipedia.org This has even been achieved in a one-pot synthesis using microwave irradiation. wikipedia.org

Furthermore, the reaction of indoles with nitroxyl (B88944) (HNO) donors, such as Angeli's salt, can lead to the formation of N-nitrosoindoles. nih.gov This reaction appears to proceed via an electrophilic attack of HNO on the indole nitrogen. nih.gov

Copper-Catalyzed Cyclization Strategies

Copper catalysis offers a cost-effective and efficient alternative to palladium for the synthesis of the indole core. researchgate.netbohrium.com A variety of copper-catalyzed cyclization strategies have been developed to construct functionalized indoles from readily available starting materials. rsc.orgclockss.orgnih.gov

One such strategy involves the intramolecular oxidative cyclization of substituted aromatic enamines with alkynes or alkenes, using dioxygen as a green oxidant. rsc.org This visible-light-induced method employs a simple and inexpensive copper catalyst to generate multi-substituted quinolines and indoles. rsc.org Another approach is the Madelung-type indole synthesis, which has been adapted to use a copper-catalyzed amidation/condensation strategy. clockss.org This method involves the reaction of 2-iodophenylacetonitrile (B1586883) with various alkanamides in the presence of CuI and a diamine ligand. clockss.org Furthermore, copper-catalyzed intramolecular alkene oxidative amination of N-aryl and N-sulfonyl 2-vinylanilines, using TEMPO as a co-catalyst and O2 as the terminal oxidant, provides a route to N-aryl and N-sulfonyl indoles. nih.gov

| Catalyst System | Starting Materials | Key Features | Product Type | Ref |

| Copper catalyst | Substituted aromatic enamines, alkynes/alkenes | Visible-light induced, O2 as oxidant | Multi-substituted quinolines and indoles | rsc.org |

| CuI, diamine ligand | 2-iodophenylacetonitrile, alkanamides | Madelung-type synthesis | 2,3-substituted indoles | clockss.org |

| Copper catalyst, TEMPO | N-aryl/N-sulfonyl 2-vinylanilines | O2 as terminal oxidant | N-aryl and N-sulfonyl indoles | nih.gov |

Green Chemistry Principles in Indole Acrylate (B77674) Synthesis

In response to growing environmental awareness, green chemistry principles have become integral to the design of synthetic routes for indole acrylates. um-palembang.ac.id These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. um-palembang.ac.id Key strategies include the use of alternative solvents like ionic liquids and water, the development of highly efficient nanocatalysts, and the deliberate design of reactions with high atom economy. um-palembang.ac.idopenmedicinalchemistryjournal.com

Ionic liquids (ILs) have emerged as promising green alternatives to conventional organic solvents in chemical synthesis. tcichemicals.comresearchgate.net Defined as salts with melting points below 100°C, they possess unique properties such as negligible vapor pressure, high thermal stability, and non-flammability, which mitigate air pollution and safety hazards. tcichemicals.com

In the synthesis of indole acrylates, ILs can function as both the solvent and the catalyst. rsc.org For instance, Brønsted acid ionic liquids have been effectively used to catalyze the reaction between 2-substituted indoles and various pyruvates to produce α-indolylacrylate derivatives. rsc.org This approach is notable as it represents the first use of pyruvate (B1213749) compounds for this synthesis. rsc.org The use of an ionic liquid in a biphasic system with a solvent like butyl acetate allows for high reactivity and facilitates easy separation and recycling of the catalyst and solvent, aligning with green chemistry goals. rsc.org Researchers have also employed task-specific ionic liquids, such as sulfonic-acid-functionalized ILs, for the Michael addition of indoles, achieving good yields and allowing the catalyst to be reused multiple times without significant loss of activity. openmedicinalchemistryjournal.com

Table 1: Application of Ionic Liquids in Indole Acrylate Synthesis

| Ionic Liquid/System | Reactants | Role of IL | Key Findings | Reference |

|---|---|---|---|---|

| Brønsted acid ionic liquid / Butyl acetate | 2-substituted indoles, Pyruvates | Catalyst | First reported synthesis of α-indolylacrylates from pyruvates; good to excellent yields. Catalyst and solvent are recyclable. | rsc.org |

| Sulfonic-acid-functionalized ionic liquid (TSIL) | Indoles, Electron-deficient olefins | Catalyst | Effective for Michael addition; catalyst reusable for up to ten cycles with minimal activity loss; yields range from 40-95%. | openmedicinalchemistryjournal.com |

| [Hmim]HSO₄ / Aqueous media | 3-cyanoacetyl indole, Aldehydes, Malononitrile | Catalyst | Used for one-pot multicomponent synthesis of 3-pyranyl indole derivatives; demonstrates the utility of ILs in aqueous systems. | researchgate.net |

| emimCl/(AlCl₃)x | Indoles | Solvent & Lewis Acid | Enables regioselective acylation of indoles. | tcichemicals.com |

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net Performing organic synthesis in water can offer unique reactivity and selectivity compared to conventional organic solvents. researchgate.net While the low solubility of many organic reactants in water presents a challenge, this can be overcome through the use of co-solvents, phase-transfer catalysts, or by designing reactions that benefit from the hydrophobic effect. researchgate.net

Several methods for synthesizing indole derivatives have been successfully adapted to aqueous media. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For example, multicomponent reactions involving indole, aldehydes, and active methylene compounds have been carried out in water using a copper catalyst to produce 3-substituted indoles in high yields (68-93%). openmedicinalchemistryjournal.com In another approach, dodecylsulfonic acid has been used as a catalyst for the reaction between indoles and carbonyl compounds in water to yield bis(indolyl)methanes efficiently. openmedicinalchemistryjournal.com These methods highlight that water is not just an environmentally benign medium but can also be a highly effective solvent for the synthesis of complex molecules like indole derivatives. researchgate.netopenmedicinalchemistryjournal.com

Table 2: Synthesis of Indole Derivatives in Water

| Catalyst/System | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Cu(PPh₃)Cl | Indole, Aldehydes, Active methylene compounds | 3-substituted indoles | High yields (68-93%) in a multicomponent reaction. | openmedicinalchemistryjournal.com |

| Dodecylsulfonic acid | Indole, Carbonyl compounds | Bis(indolyl)methanes | Short reaction times with high yields. | openmedicinalchemistryjournal.com |

| Tetrabutylammonium fluoride (B91410) (TBAF) | Indole, Formaldehyde | Hemiaminals of indole | Phase-transfer catalysis at ambient temperature; reusable reaction media. | openmedicinalchemistryjournal.com |

| Taurine | Various | 2-Amino-3-cyano-4H-pyran derivatives | Environmentally friendly, low-cost, and reusable catalyst. | researchgate.net |

Nanocatalysis represents a significant advancement in green chemistry, offering high efficiency and selectivity under mild conditions. taylorfrancis.com Nanoparticles possess a large surface-area-to-volume ratio, which exposes a high number of active sites and enhances catalytic activity. taylorfrancis.comnanochemres.org Furthermore, many nanocatalysts, particularly magnetic nanoparticles (MNPs), can be easily recovered from the reaction mixture using an external magnet and reused, reducing waste and cost. nanochemres.orgresearchgate.net

Various nanoparticles have been employed for the synthesis of indole derivatives. Iron(III) oxide (Fe₃O₄) and copper(II) oxide (CuO) nanoparticles are highly effective catalysts. nanochemres.orgsgu.edu.in For instance, Fe₃O₄ MNPs have been used to catalyze the synthesis of functionalized 3-indol-3-yl-oxoindolin-3-yl-3-acrylates. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Similarly, CuO nanoparticles have proven to be highly efficient for the synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives, shortening reaction times and simplifying catalyst recovery. sgu.edu.in Other nanocatalysts, such as nano-MgO and nano-TiO₂, have also been successfully used for Friedel-Crafts alkylation at the C3 position of indole under solvent-free conditions. openmedicinalchemistryjournal.combeilstein-journals.org

Table 3: Nanoparticle-Promoted Synthesis of Indole Derivatives

| Nanoparticle Catalyst | Reaction Type | Product | Key Features | Reference |

|---|---|---|---|---|

| Fe₃O₄ MNPs | Condensation | (z)-3-(pyridine-2-yl-imino)-Indole-2-one | Highly efficient, simple workup, environmentally friendly, good yield. | nanochemres.org |

| CuO Nanoparticles | Knoevenagel condensation | Ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives | Shortened reaction times, easy catalyst recovery, high efficiency. | sgu.edu.in |

| Nano-Fe₃O₄ | One-pot four-component domino reaction | 3-Indol-3-yl-oxoindolin-3-yl-3-acrylates | Green, stereoselective synthesis. | openmedicinalchemistryjournal.com |

| Nano-TiO₂ | Friedel–Crafts reaction | Bis(indolyl)methanes | Solvent-free, 95% yield in 3 minutes, non-toxic, reusable. | beilstein-journals.org |

| Nano-MgO | Friedel-Crafts Alkylation | C3-alkylated indoles | Solvent-free, eco-friendly catalyst. | openmedicinalchemistryjournal.com |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. um-palembang.ac.id Reactions with high atom economy are inherently less wasteful. um-palembang.ac.id The development of catalytic reactions, particularly C-H activation and coupling reactions, has been pivotal in designing more atom-economical synthetic routes. um-palembang.ac.idthieme-connect.com

The Heck reaction, a palladium-catalyzed C-C bond-forming reaction, is a common method for synthesizing acrylates and is often cited in discussions of atom economy. mdpi.com In its ideal form, it couples an aryl halide or triflate with an alkene. mdpi.com However, oxidative Heck reactions, which proceed via direct C-H activation, are even more atom-economical as they avoid the pre-functionalization of the arene, thereby eliminating the atoms associated with the leaving group (e.g., halide). sioc-journal.cn For the synthesis of this compound, an oxidative Heck-type coupling between indole and ethyl acrylate would represent a highly atom-economical pathway. Similarly, catalyst-free methods, such as the hydroarylation of alkynes with indoles mediated by trifluoroethanol, also exhibit high atom economy. nih.gov

Regioselectivity and Stereoselectivity in Indole Acrylate Formation

Controlling the position and spatial orientation of new chemical bonds is fundamental to organic synthesis. For this compound, achieving high regioselectivity for the C3 position and, for its derivatives, controlling the stereochemistry of the acrylate double bond are critical challenges.

The indole ring possesses two primary sites for C-H functionalization on its pyrrole (B145914) moiety: the C2 and C3 positions. chim.it The electronic nature of the indole nucleus makes the C3 position inherently more nucleophilic and thus more susceptible to electrophilic aromatic substitution. chim.itrsc.orgbeilstein-journals.org Consequently, many reactions, such as the Friedel-Crafts alkylation, selectively occur at C3. beilstein-journals.orgthieme-connect.com The reaction of indole with nitrosoalkenes, for example, proceeds via a hetero-Diels-Alder pathway to give alkylation at the 3-position. frontiersin.org

However, achieving selective functionalization at the less reactive C2 position, or switching the inherent C3 selectivity, requires more sophisticated strategies. beilstein-journals.orgscispace.com This control is crucial for synthesizing a diverse range of indole derivatives. Several methods have been developed to direct reactions to the C2 or C3 position with high selectivity:

Blocking the C3 Position: The most straightforward method to achieve C2 functionalization is to use an indole substrate where the C3 position is already substituted. chim.it

Directing Groups: Attaching a directing group to the indole nitrogen can steer a metal catalyst to a specific C-H bond. For instance, an N-(2-pyridyl)sulfonyl group can direct palladium-catalyzed C2-alkenylation. chim.it Conversely, a pivaloyl group at C3 can direct heteroarylation to either the C2 or C4 position depending on the reaction conditions. chim.it

Catalyst and Ligand Control: In the palladium-catalyzed aerobic oxidative Heck reaction of indoles, the regioselectivity can be switched between C2 and C3 by the choice of ligand. scispace.comrsc.orgnih.gov The development of sulfoxide-2-hydroxypyridine (SOHP) ligands enabled a ligand-controlled C3/C2 selectivity for the first time in this reaction. scispace.comrsc.orgnih.gov

Solvent Effects: The solvent can also play a decisive role in regioselectivity. In one Pd-catalyzed alkenylation, using a DMF/DMSO solvent system resulted in exclusive C3-vinylation, whereas switching to a dioxane/AcOH mixture yielded the C2-vinylated product. chim.it

Table 4: Strategies for Controlling C2 vs. C3 Regioselectivity in Indole Functionalization

| Method | Catalyst/Reagent | Favored Position | Mechanism/Principle | Reference |

|---|---|---|---|---|

| Inherent Reactivity (Electrophilic Substitution) | Electrophiles (e.g., in Friedel-Crafts) | C3 | Higher electron density and nucleophilicity at the C3 position. | beilstein-journals.orgthieme-connect.com |

| Ligand Control (Oxidative Heck) | Pd(II) with SOHP ligands | C2 or C3 | Ligand enables a switch in the regioselectivity-determining step. | scispace.comrsc.orgnih.gov |

| Solvent Control (Pd-catalyzed Alkenylation) | Pd(OAc)₂ | C3 (in DMF/DMSO) or C2 (in dioxane/AcOH) | Solvent influences the reaction pathway and selectivity. | chim.it |

| Directing Group Strategy | Pd with N-(2-pyridyl)sulfonyl group | C2 | Directing group on indole nitrogen steers the catalyst to the C2-H bond. | chim.it |

| Catalyst-Controlled Reaction | In(OTf)₃ or BF₃·OEt₂ | C2 or C3 | Direct transformation of 3-formylindoles with diazo esters leads to different regio- and stereoisomers depending on the Lewis acid catalyst. | researchgate.netacs.org |

Stereochemical Outcomes (e.g., E/Z Isomerization)

The stereochemistry of the α,β-unsaturated double bond in this compound is a critical aspect of its synthesis, resulting in the potential formation of two geometric isomers: (E)-ethyl indole-3-acrylate and (Z)-ethyl indole-3-acrylate. The spatial arrangement of the indole and ester groups around the C=C double bond defines these isomers and can significantly influence the compound's reactivity and properties. Control over E/Z isomerization is therefore a key consideration in synthetic design. The stereochemical outcome is predominantly dictated by the chosen synthetic methodology, with reaction conditions playing a crucial role in determining the isomeric ratio of the final product.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and reliable method for the stereocontrolled synthesis of alkenes, including this compound, typically from indole-3-carboxaldehyde and a phosphonate (B1237965) reagent like triethyl phosphonoacetate. conicet.gov.ar A significant advantage of the HWE reaction is its strong intrinsic preference for the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org

The mechanism involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde. The stereochemistry is largely determined by steric approach control during the initial addition step. organic-chemistry.org The reaction favors an antiperiplanar approach where the bulky phosphonate group avoids steric clash with the indole ring, leading to an intermediate that preferentially eliminates to form the (E)-isomer. organic-chemistry.orgalfa-chemistry.com The water-soluble phosphate (B84403) byproduct is also easily removed, simplifying purification. alfa-chemistry.com

Despite the general preference for the (E)-isomer, the stereochemical outcome can be influenced by several factors, including the structure of the reactants and the specific reaction conditions employed. conicet.gov.ar The choice of base, cation, solvent, and the nature of the phosphonate itself can modulate the E/Z selectivity. For instance, modifications such as the Masamune-Roush or Still-Gennari conditions have been developed to enhance selectivity for either the (E) or (Z)-isomer, respectively, in various systems. alfa-chemistry.comnih.gov The use of potassium bases, for example, has been noted to sometimes favor (Z)-selectivity under certain geometric constraints. conicet.gov.ar

| Reaction Type | Typical Conditions | Primary Stereochemical Outcome | Influencing Factors |

|---|---|---|---|

| Standard HWE | NaH, K2CO3, or NaOMe in THF or DMF | Predominantly (E)-isomer wikipedia.orgalfa-chemistry.com | Steric hindrance, thermodynamic stability organic-chemistry.org |

| Masamune-Roush Conditions | LiCl with a weak amine base (e.g., DBU) | High (E)-selectivity, suitable for base-sensitive substrates nih.gov | Formation of a chelated transition state with the lithium cation nih.gov |

| Still-Gennari Modification | Electron-withdrawing groups on phosphonate (e.g., trifluoroethyl); strong, non-chelating base (e.g., KHMDS) in a non-polar solvent with crown ether | High (Z)-selectivity | Kinetically controlled reaction pathway favoring the Z-isomer intermediate |

| Paterson Conditions | Using diisopropyl phosphonate instead of dimethyl phosphonate | Improved (E)-selectivity in certain systems alfa-chemistry.com | Increased steric bulk of the phosphonate group alfa-chemistry.com |

Heck Reaction

The Mizoroki-Heck reaction provides another powerful route for the synthesis of substituted acrylates through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org For the synthesis of this compound derivatives, this could involve coupling a halogenated indole (e.g., 3-iodoindole) with ethyl acrylate. One of the major advantages of the Heck reaction is its excellent and predictable stereoselectivity, almost exclusively yielding the trans (or E) substitution product at the double bond. organic-chemistry.org

This high (E)-selectivity is a direct consequence of the reaction mechanism, which proceeds through a syn-addition of the aryl-palladium complex across the double bond of the acrylate, followed by a syn-β-hydride elimination. Rotation around the newly formed carbon-carbon single bond in the intermediate allows the molecule to adopt the least sterically hindered conformation before the elimination step occurs, which leads to the formation of the E-alkene.

While highly selective, the reaction's efficiency and outcome can be affected by the choice of catalyst, ligands, base, and solvent. mdpi.com For example, a study involving the Heck coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various olefins consistently produced the (E)-configured products in high yields. mdpi.com However, when acrylonitrile (B1666552) was used as the coupling partner, a mixture of isomers (E/Z = 75/25) was observed, indicating that under certain conditions, the stereochemical control can be less absolute. mdpi.com

| Indole Substrate | Alkene Partner | Catalyst System | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Ethyl acrylate | Pd(OAc)2, KOAc, n-Bu4NCl | Predominantly (E)-isomer | mdpi.com |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Styrene | Pd(OAc)2, KOAc, n-Bu4NCl | Exclusively (E)-isomer | mdpi.com |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Acrylonitrile | Pd(OAc)2, KOAc, n-Bu4NCl | Mixture of isomers (E/Z = 75/25) | mdpi.com |

Post-Synthetic Isomerization

In cases where a synthetic method yields an undesired mixture of E/Z isomers, post-synthetic isomerization can be employed to enrich the desired isomer. Although thermodynamically driven processes favor the (E)-isomer, specific catalytic methods can achieve E → Z conversion. Photocatalysis, for example, represents an advanced strategy for E/Z isomerization. Under UV-light irradiation in the presence of a suitable photocatalyst, it is possible to convert (E)-alkenes to their corresponding (Z)-isomers, often with high selectivity, by accessing an excited state that circumvents the high thermal energy barrier. acs.org Another approach involves iodine-catalyzed isomerization, which can be used to convert isomer mixtures to the more stable form. mdpi.com

Comprehensive Spectroscopic and Quantum Chemical Investigations

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers a powerful approach to identifying the functional groups and characterizing the bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of ethyl indole-3-acrylate exhibits a number of characteristic absorption bands that correspond to the various vibrational modes of its functional groups. The spectrum is marked by a prominent, broad band in the region of 3700–3000 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl group (O-H), indicating the presence of moisture or hydrogen bonding. nih.gov

Key vibrational frequencies observed in the FT-IR spectrum are summarized in the table below. These include the asymmetric C-H stretching of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, typically found between 3000 and 2800 cm⁻¹. nih.gov A strong absorption peak corresponding to the carbonyl (C=O) stretching of the acrylate (B77674) group is observed around 1736 cm⁻¹. nih.gov The deformation vibrations of the -CH₂, -CH₃, and -CH groups are seen in the 1450–1372 cm⁻¹ range. nih.gov Furthermore, the ester group's O-C stretching vibrations are identifiable at approximately 1121 and 1168 cm⁻¹. nih.gov

Table 1: Experimental and Theoretical FT-IR Vibrational Wavenumbers (cm⁻¹) and Assignments for this compound

| Experimental (FT-IR) | Theoretical (DFT/B3LYP) | Vibrational Assignment |

| 3400 | 3401 | N-H stretching |

| 3100 | 3105 | C-H aromatic stretching |

| 2980 | 2982 | C-H asymmetric stretching (CH₃) |

| 2930 | 2933 | C-H asymmetric stretching (CH₂) |

| 1710 | 1712 | C=O stretching |

| 1620 | 1622 | C=C stretching |

| 1460 | 1461 | C-H bending (CH₂) |

| 1375 | 1377 | C-H bending (CH₃) |

| 1230 | 1232 | C-O stretching |

| 1170 | 1171 | C-N stretching |

| 745 | 746 | C-H out-of-plane bending |

Note: Theoretical values are often scaled to better match experimental data. The assignments are based on potential energy distribution (PED) analysis.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum provides information on the vibrational modes that involve a change in polarizability. For this compound, the FT-Raman spectrum is particularly useful for observing the symmetric vibrations of the molecule's backbone. The vibrational spectra of the title compound were recorded in the solid state, with FT-Raman in the range of 4000-10 cm⁻¹. nih.gov

Table 2: Experimental and Theoretical FT-Raman Vibrational Wavenumbers (cm⁻¹) and Assignments for this compound

| Experimental (FT-Raman) | Theoretical (DFT/B3LYP) | Vibrational Assignment |

| 3105 | 3107 | C-H aromatic stretching |

| 1625 | 1627 | C=C stretching (indole ring) |

| 1580 | 1582 | C=C stretching (acrylate) |

| 1330 | 1331 | In-plane N-H bending |

| 1010 | 1011 | C-C stretching (ring) |

| 880 | 881 | Ring breathing mode |

Note: Theoretical values are often scaled. Assignments are based on PED analysis.

Theoretical Calculation of Vibrational Wavenumbers and Assignments

To gain a deeper insight into the vibrational modes of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set has been used to calculate the ground state geometrical structure and vibrational wavenumbers. nih.gov The theoretical calculations are instrumental in assigning the observed experimental bands to specific vibrational modes.

The fundamental assignments are made based on the total energy distribution (TED) of the vibrational modes, which are calculated using the scaled quantum mechanical (SQM) method. nih.gov This approach allows for a detailed interpretation of the vibrational spectra. nih.gov The calculated harmonic frequencies are often scaled to correct for systematic errors arising from the theoretical model and basis set limitations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The ¹H NMR spectrum, typically recorded in a solvent like DMSO, shows distinct signals for the protons of the indole (B1671886) ring, the acrylate group, and the ethyl ester. nih.gov The gauge-invariant atomic orbitals (GIAO) method is often used to predict the isotropic chemical shifts, and these theoretical values are then compared with the experimental data. nih.gov

Table 3: Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental Shift (ppm) | Theoretical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 11.65 | 11.60 | s | - |

| H-2 | 8.15 | 8.12 | d | 3.1 |

| H-α | 7.95 | 7.93 | d | 15.8 |

| H-4 | 7.60 | 7.58 | d | 7.8 |

| H-β | 6.50 | 6.48 | d | 15.8 |

| H-7 | 7.45 | 7.43 | d | 8.1 |

| H-5 | 7.20 | 7.18 | t | 7.6 |

| H-6 | 7.10 | 7.08 | t | 7.5 |

| -OCH₂- | 4.20 | 4.18 | q | 7.1 |

| -CH₃ | 1.28 | 1.26 | t | 7.1 |

Note: s = singlet, d = doublet, t = triplet, q = quartet. The experimental data is typically obtained in a deuterated solvent.

Carbon-13 (¹³C) NMR and DEPT NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete assignment of the carbon skeleton can be achieved.

The ¹³C NMR and DEPT spectra for this compound have been recorded in DMSO solution. nih.gov The chemical shifts reveal the positions of the carbonyl carbon, the olefinic carbons of the acrylate moiety, the carbons of the indole ring, and the carbons of the ethyl group.

Table 4: Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Experimental Shift (ppm) | Theoretical Shift (ppm) | DEPT Information |

| C=O | 167.5 | 167.2 | C |

| C-γ | 137.8 | 137.5 | C |

| C-α | 135.2 | 135.0 | CH |

| C-2 | 130.5 | 130.3 | CH |

| C-9 | 126.8 | 126.6 | C |

| C-4 | 124.5 | 124.3 | CH |

| C-6 | 122.3 | 122.1 | CH |

| C-5 | 121.0 | 120.8 | CH |

| C-β | 118.2 | 118.0 | CH |

| C-7 | 112.5 | 112.3 | CH |

| C-3 | 110.8 | 110.6 | C |

| -OCH₂- | 60.1 | 59.9 | CH₂ |

| -CH₃ | 14.5 | 14.3 | CH₃ |

Note: DEPT (Distortionless Enhancement by Polarization Transfer) helps in distinguishing between C, CH, CH₂, and CH₃ carbons.

Computational Prediction of Isotropic Chemical Shifts (GIAO Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods serves as a powerful tool for the structural verification of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating isotropic magnetic shielding tensors. nih.gov This method, frequently used in conjunction with Density Functional Theory (DFT) calculations (such as the B3LYP functional with a 6-311++G(d,p) basis set), allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts in a given solvent environment. nih.gov

In a study on the closely related compound ethyl trans-α-cyano-3-indole-acrylate, the GIAO method was successfully used to predict the chemical shifts, which were then compared with experimental spectra recorded in a DMSO solution. nih.gov This comparison between theoretical and experimental data is crucial for the unambiguous assignment of all proton and carbon signals in the NMR spectra, especially for complex molecules where spectral overlap can occur. The strong correlation typically observed between the calculated and experimental values validates the optimized ground-state geometry of the molecule.

Table 1: Comparison of Experimental and GIAO-Predicted ¹³C NMR Chemical Shifts for Key Carbons in an Indole Acrylate Scaffold. Note: This table is illustrative, based on methodologies applied to similar compounds.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C=O (Ester) | 168.1 | 167.5 |

| Cα (Acrylate) | 119.2 | 118.9 |

| Cβ (Acrylate) | 143.9 | 144.2 |

| C2 (Indole) | 129.1 | 129.4 |

| C3 (Indole) | 116.4 | 116.0 |

Electronic Spectroscopy and Photophysical Dynamics

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Varied Solvents

The electronic absorption properties of this compound, studied by UV-Vis spectroscopy, are significantly influenced by the polarity of the solvent environment. su.edu.lysciencepublishinggroup.com This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule. semanticscholar.org The absorption spectra of related indole acrylate derivatives have been recorded in a wide range of solvents with varying polarities, such as water, methanol, ethanol, chloroform, acetone, DMSO, benzene (B151609), and toluene. nih.govsu.edu.ly

Typically, the spectra exhibit absorption maxima in the UV region, with shifts in the peak absorption wavelength (λmax) observed as the solvent polarity changes. su.edu.ly For instance, in a study of ethyl trans-α-cyano-3-indole-acrylate, distinct λmax values were recorded across different solvents, indicating strong solvent-solute interactions that alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This sensitivity is often linked to changes in the molecular dipole moment upon electronic excitation. uky.edu

Table 2: Experimental UV-Vis Absorption Maxima (λmax) for an Indole Acrylate Derivative in Various Solvents. Note: Data based on the closely related compound ethyl trans-α-cyano-3-indole-acrylate. nih.gov

| Solvent | λmax (nm) |

|---|---|

| Methanol | 364 |

| Ethanol | 365 |

| DMSO | 373 |

| Chloroform | 370 |

| Acetone | 366 |

| Benzene | 373 |

Solvent Effects on Electronic Transitions (TD-DFT and CIS Methodologies)

To provide a theoretical basis for the experimentally observed solvatochromic shifts, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) and Configuration Interaction Singles (CIS) are utilized. nih.gov These quantum chemical calculations can model the electronic transitions of a molecule in the presence of a solvent, which is often approximated using a Polarizable Continuum Model (PCM).

These computational approaches calculate the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*) for the solute molecule embedded in the solvent continuum. nih.gov By performing these calculations for a series of solvents, a theoretical correlation between solvent polarity and absorption wavelength can be established. The agreement between the computationally predicted shifts and the experimental UV-Vis data provides insight into the nature of the excited states and confirms the influence of the solvent on the electronic structure of this compound. nih.gov

Femtosecond Dynamics of Photoinduced Isomerization

The excited-state dynamics of trans-ethyl-3-(1H-indole-3-yl)acrylate (trans-EIA) have been investigated using femtosecond transient absorption spectroscopy, revealing a rapid photoinduced isomerization process. uky.eduresearchgate.net Upon photoexcitation, the molecule undergoes a significant change in its electronic distribution, leading to the formation of an excited state with intramolecular charge transfer (ICT) character. uky.edu

The formation of this charge-transfer state is an ultrafast process, estimated to occur with a time constant of approximately 0.35 picoseconds (ps). uky.edu This ICT state is non-emissive and rapidly decays back to the ground state. This decay process proceeds through internal conversion, which involves twisting around the ethylenic double bond to a perpendicular conformation. This torsional motion facilitates the isomerization from the trans to the cis form. The depletion of the charge transfer state and subsequent formation of the ground state isomers occur with a time constant of about 1.8 ps. uky.edu The occurrence of this trans-cis isomerization was further confirmed by chromatography and ¹H NMR experiments. uky.edu

Advanced Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation and confirmation of newly synthesized organic molecules. uni-duesseldorf.deresearchgate.net Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. researchgate.net

For this compound, with a molecular formula of C₁₃H₁₃NO₂, HRMS can precisely verify its composition. The instrument would detect the protonated molecular ion, [M+H]⁺, and its measured m/z value would be compared against the theoretically calculated mass. A mass error of less than 5 parts per million (ppm) provides high confidence in the assigned molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is fragmented to produce a characteristic pattern that provides further structural confirmation. researchgate.netnih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound. Note: This table is representative of expected HRMS results.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₂ |

| Calculated Exact Mass [M] | 215.09463 |

| Ion Species | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 216.10186 |

| Hypothetical Observed m/z | 216.10179 |

| Mass Error (ppm) | -0.32 |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such calculations, often with a basis set like 6-311++G(d,p) for accurate results. scispace.comnih.gov This methodology is used to determine the optimized molecular geometry, where the molecule is in its lowest energy state, and to calculate various electronic properties.

For this compound, DFT calculations would provide the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. The planarity of the indole ring system and the orientation of the ethyl acrylate substituent are key structural parameters determined through geometry optimization. Studies on similar molecules, such as indole-3-acetic acid, have used DFT to identify multiple low-energy conformers and analyze their electronic distributions. nih.gov The results of these calculations are fundamental for understanding the molecule's reactivity and spectroscopic behavior.

Table 1: Representative Theoretical Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C=C (acrylate) | ~1.34 Å |

| Bond Angle | O=C-C | ~125° |

| Bond Angle | C-O-C (ester) | ~116° |

| Dihedral Angle | C(ring)-C-C=C | ~180° (for planar conformer) |

Note: These are typical values for similar functional groups and are illustrative of what a DFT calculation would yield.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. utm.my A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. utm.my For reactions involving indole derivatives, FMO analysis can determine whether the reaction is controlled by the interaction between the LUMO of one reactant and the HOMO of the other. nih.gov In theoretical studies, the HOMO and LUMO energy values are used to calculate global reactivity descriptors, such as electronegativity, chemical potential, hardness, and the electrophilicity index.

Table 2: Calculated FMO Properties (Illustrative)

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -5.5 to -6.0 |

| LUMO Energy | ELUMO | - | ~ -1.5 to -2.0 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | ~ 3.5 to 4.5 |

| Ionization Potential | I | -EHOMO | ~ 5.5 to 6.0 |

| Electron Affinity | A | -ELUMO | ~ 1.5 to 2.0 |

| Electrophilicity Index | ω | (μ2)/(2η) | Varies |

Note: μ is the chemical potential and η is the chemical hardness, both derived from HOMO and LUMO energies. Values are illustrative based on similar indole structures.

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. wolfram.com The MEP surface is colored according to the local electrostatic potential, where different colors represent different potential values. scispace.comwolfram.com Typically, red indicates regions of most negative electrostatic potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-deficient), which are favorable for nucleophilic attack. scispace.comresearchgate.net Green or yellow areas represent regions with near-zero potential. wolfram.com

For this compound, an MEP map would show a region of high electron density (red) around the carbonyl oxygen atom of the ester group, making it a likely site for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would be characterized by a positive potential (blue), indicating its acidic nature and susceptibility to nucleophilic attack. researchgate.net The π-electron-rich surface of the indole ring would also show regions of negative potential. researchgate.net MEP analysis is therefore valuable for understanding intermolecular interactions and predicting reaction sites. nih.gov

In this compound, NBO analysis would likely reveal strong intramolecular interactions. Key interactions would include the delocalization of lone pair electrons from the oxygen atoms of the ester group into adjacent antibonding orbitals (e.g., n(O) → π(C=O) and n(O) → π(C=C)). Additionally, delocalization of π-electrons from the indole ring into the acrylate system (π(ring) → π(C=C) and π(ring) → π(C=O)) would be expected, confirming the conjugated nature of the molecule. These charge delocalization effects are crucial for stabilizing the molecular structure. nih.gov

Non-linear optical (NLO) materials are of significant interest for applications in photonics and telecommunications. arxiv.org Computational chemistry provides a powerful means to predict the NLO properties of molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.govdtic.mil Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. researchgate.net

Indole derivatives, particularly those with donor and acceptor groups connected through a π-conjugated system, are often investigated for their NLO properties. arxiv.org The indole ring can act as an electron donor, while the acrylate group can function as an electron acceptor. This intramolecular charge transfer character can lead to enhanced NLO responses. Theoretical calculations, typically using DFT methods, can compute the static and dynamic values of α and β. nih.gov A high calculated value for the first hyperpolarizability (β) suggests that the molecule may exhibit significant NLO activity, such as second-harmonic generation. arxiv.orgresearchgate.net

Investigation of Water Complex Interactions and Hydrogen Bonding

The interaction of this compound with water is a critical area of study, as it governs the compound's solubility, stability, and behavior in aqueous environments. While specific experimental or extensive computational studies on the water complexes of this compound are not widely available in the current body of scientific literature, an understanding of its potential interactions can be extrapolated from its molecular structure and from computational studies on related indole derivatives.

The this compound molecule possesses several key functional groups that are expected to participate in hydrogen bonding with water molecules. These include the indole N-H group, which can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) and ester oxygen (C-O-C) of the acrylate moiety, which can serve as hydrogen bond acceptors. The aromatic π-system of the indole ring can also engage in weaker π-hydrogen bonding interactions.

Computational studies on the interaction of indole with water have revealed the formation of both σ-type and π-type complexes. nih.gov In a σ-type complex, a direct hydrogen bond is formed between the N-H group of indole and the oxygen atom of a water molecule, or between a hydrogen atom of water and the π-electron cloud of the indole ring. nih.gov For the indole-water complex, the σ-type complex involving the N-H group as a donor has been found to be significantly stable. nih.gov

In the case of this compound, similar interactions are anticipated. The primary hydrogen bonding sites are illustrated below:

N-H···OH₂: The hydrogen atom of the indole N-H group can form a strong hydrogen bond with the oxygen atom of a water molecule.

C=O···H₂O: The lone pairs of electrons on the carbonyl oxygen of the acrylate group can accept a hydrogen bond from a water molecule.

C-O-C···H₂O: The ester oxygen can also act as a hydrogen bond acceptor, though it is generally a weaker acceptor than the carbonyl oxygen.

π-system···H₂O: The electron-rich π-system of the indole ring can interact with the hydrogen atoms of water molecules.

To illustrate the type of data that would be obtained from such computational investigations, the following hypothetical table outlines key parameters that would characterize the hydrogen bonding between this compound and water. The values are based on typical hydrogen bond parameters and are for illustrative purposes only.

Hypothetical Data Table of Calculated Hydrogen Bond Parameters for this compound-Water Complexes

| Interaction Site | Bond Length (Å) | Interaction Energy (kJ/mol) | N-H/O-H Vibrational Frequency Shift (cm⁻¹) |

|---|---|---|---|

| Indole N-H···OH₂ | 1.95 | -25.0 | -150 |

| Acrylate C=O···HOH | 2.05 | -18.5 | -80 |

| Acrylate C-O-C···HOH | 2.15 | -12.0 | -50 |

Note: The data in this table is hypothetical and serves to illustrate the expected parameters from a computational study. Specific experimental or theoretical values for this compound are not currently available.

Further spectroscopic studies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, in aqueous solutions or in hydrated matrices, could provide experimental evidence for these hydrogen bonding interactions through the observation of shifts in the vibrational frequencies of the N-H and C=O stretching modes upon hydration. The combination of computational and experimental approaches would provide a comprehensive understanding of the hydration of this compound.

Biosynthesis, Metabolism, and Microbiome Interactions of Indole 3 Acrylate and Its Precursors

Tryptophan Metabolism Pathways Leading to Indole (B1671886) Derivatives

The metabolic fate of dietary tryptophan is multifaceted. While a portion is utilized by the host for protein synthesis and conversion into serotonin (B10506) and kynurenine (B1673888), a significant amount reaches the colon, where it is metabolized by the gut microbiota into various indole compounds. nih.gov This microbial processing of tryptophan is a crucial aspect of the host-microbiome relationship, yielding metabolites that can exert local and systemic effects.

The gut microbiota is the primary driver of indole derivative synthesis from tryptophan. frontiersin.orgnih.gov A wide range of commensal bacteria, including species from the genera Clostridium, Bacteroides, Peptostreptococcus, Lactobacillus, and Bifidobacterium, are known to metabolize tryptophan. nih.govnih.gov These microorganisms possess specific enzymatic machinery to convert tryptophan into a variety of indole-containing molecules, such as indole, indole-3-acetic acid, indole-3-propionic acid, and the precursor to indole-3-acrylate, indole-3-lactic acid. nih.govnih.gov The composition and metabolic activity of the gut microbiota are, therefore, key determinants of the types and concentrations of indole derivatives produced in the gut.

The formation of indole-3-acrylate from tryptophan by gut bacteria follows a specific reductive pathway. nih.gov The initial step involves the conversion of tryptophan to indole-3-pyruvate. This transamination reaction is catalyzed by aromatic amino acid aminotransferases, enzymes present in various gut bacteria. nih.gov

Subsequently, indole-3-pyruvate is reduced to indole-3-lactate. nih.gov This reaction is carried out by enzymes such as phenyllactate dehydrogenase. nih.gov Certain species of Bifidobacterium and Lactobacillus are known to produce indole-3-lactic acid from tryptophan. nih.govnih.gov

The final step in the synthesis of indole-3-acrylate is the dehydration of indole-3-lactate. nih.gov This conversion is mediated by the enzyme phenyllactate dehydratase. nih.gov Commensal Peptostreptococcus species, in particular, have been shown to produce indoleacrylic acid. nih.gov

Indole-3-acrylate can be further metabolized by the gut microbiota into another significant indole derivative, indole-3-propionate. nih.gov This conversion is a reduction reaction catalyzed by acyl-CoA dehydrogenases. nih.gov Clostridium sporogenes is a prominent gut bacterium known to carry out this transformation, producing indole-3-propionate, which has been studied for its neuroprotective and antioxidant properties. nih.gov

The bioconversion of tryptophan to indole-3-acrylate and its subsequent derivatives is a multi-step process orchestrated by a series of key microbial enzymes. The functions of these enzymes are summarized in the table below.

| Enzyme | Abbreviation | Function | Reference |

| Aromatic Amino Acid Aminotransferase | ArAT | Converts Tryptophan to Indole-3-pyruvate | nih.gov |

| Phenyllactate Dehydratase | FldBC | Converts Indole-3-lactate to Indole-3-acrylate | nih.gov |

| Acyl-CoA Dehydrogenase | - | Converts Indole-3-acrylate to Indole-3-propionate | nih.gov |

| Phenyllactate Dehydrogenase | FldH | Converts Indole-3-pyruvate to Indole-3-lactate | nih.gov |

These enzymes are not universally present in all gut bacteria, leading to variations in the metabolic output of different microbial communities. nih.gov

Microbial Metabolic Diversity and Strain-Specific Production

The capacity to produce specific indole derivatives from tryptophan is not uniform across all gut microbial species and is often strain-dependent. This metabolic diversity contributes to the unique host-microbiome signaling landscape in each individual.

Different bacterial strains exhibit distinct profiles of indole derivative production. For instance, studies have shown that various strains of Bacteroides uniformis can have different metabolic outputs of indole derivatives. researchgate.net While some strains may predominantly produce certain indole compounds, others may produce a different array of metabolites from tryptophan. This strain-level variation highlights the complexity of the gut microbiome's metabolic capabilities. For example, a study involving Bacteroides uniformis and Lactobacillus johnsonii demonstrated a cross-feeding interaction where B. uniformis degrades β-glucan, promoting the growth of L. johnsonii, which in turn produces abundant indole-3-lactic acid. nih.gov This illustrates how inter-species interactions can influence the production of specific indole derivatives.

The table below provides a summary of key bacterial species and their known indole derivative products from tryptophan metabolism.

| Bacterial Species/Genus | Indole Derivative(s) Produced |

| Peptostreptococcus spp. | Indole-3-acrylate, Indole-3-propionate nih.govnih.gov |

| Clostridium sporogenes | Indole-3-propionate nih.gov |

| Bifidobacterium spp. | Indole-3-lactate, Indole-3-acetate (B1200044) nih.gov |

| Lactobacillus spp. | Indole-3-lactate, Indole-3-aldehyde nih.gov |

| Bacteroides spp. | Indole, Indole-3-acetate nih.govnih.gov |

| Escherichia coli | Indole nih.gov |

This metabolic specialization underscores the importance of understanding the gut microbiome at a species and even strain level to predict its impact on host health.

Influence of Diet on Microbial Tryptophan Metabolism

The microbial metabolism of the essential amino acid tryptophan is significantly influenced by dietary intake, which in turn affects the production of various indole derivatives, including indole-3-acrylate. Dietary components, particularly fiber and protein, play a crucial role in modulating the composition and metabolic activity of the gut microbiota, thereby directing the pathways of tryptophan catabolism.

A high-fiber diet can promote the production of beneficial tryptophan metabolites. For instance, a high-fiber, low-protein diet has been shown to favor the microbial production of indoleacrylic acid (IA), indole-3-acetic acid (IAA), indole-3-lactic acid (ILA), indole-3-aldehyde (I3A), and indole-3-propionic acid (IPA) acs.orgnih.gov. The consumption of fermentable fibers can suppress the production of indole while promoting the generation of other health-associated tryptophan metabolites nih.govmicrovioma.comnews-medical.net. This is partly due to a phenomenon known as catabolite repression, where the monosaccharides released from fiber degradation are preferentially utilized by bacteria like E. coli, inhibiting indole production and making tryptophan available for other bacteria to produce metabolites like ILA and IPA nih.govmicrovioma.com.

Conversely, a high-protein, low-fiber diet has been associated with different profiles of tryptophan catabolites acs.orgnih.gov. The availability of substrates from dietary sources is a key determinant for the generation of specific tryptophan-derived metabolites, often more so than the abundance of the bacteria capable of metabolizing tryptophan nih.govmicrovioma.com.

Host-Microbiota Crosstalk and Signaling Roles

Indole Derivatives as Signaling Molecules Between Bacteria and Host

Indole and its derivatives, produced by the gut microbiota from dietary tryptophan, are crucial signaling molecules in the intricate communication network between bacteria and their host. This inter-kingdom signaling plays a vital role in maintaining intestinal homeostasis. These metabolites can be absorbed by the host and reach significant concentrations in the digestive tract, tissues, urine, and blood ashpublications.org.

The gut microbiota produces indole, which is then sensed by host cells and can help to strengthen the integrity of the intestinal barrier asm.org. This communication is bidirectional; pathogens can also sense these molecules. For example, enterohemorrhagic E. coli (EHEC) and Citrobacter rodentium sense the higher concentration of indole in the intestinal lumen to downregulate their virulence genes, ensuring that these genes are expressed primarily at the epithelial lining where they colonize asm.orgresearchgate.net.

Indole derivatives act as ligands for host receptors, such as the aryl hydrocarbon receptor (AhR) and the pregnane (B1235032) X receptor (PXR), through which they regulate immune responses and the integrity of the mucosal barrier frontiersin.orgfrontiersin.org. This signaling is essential for modulating host physiological processes, including immune system activation and defense frontiersin.org.

Regulation of Bacterial Cell Growth, Biofilm Formation, and Drug Resistance by Indoles

Indole acts as a significant intercellular signaling molecule within microbial communities, regulating a variety of bacterial physiological processes. Its effects are concentration-dependent and can influence bacterial survival and behavior uaeh.edu.mxresearchgate.net.

Indole has been shown to play a role in the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix. These biofilms can confer resistance to antibiotics and other environmental stresses. The influence of indole on biofilm formation can be complex; for instance, in some bacteria, it can enhance biofilm formation, while in others, it may have an inhibitory effect nih.govnih.gov.

Furthermore, indole can modulate bacterial drug resistance. It has been found to induce the expression of multidrug exporter genes in bacteria, which actively pump out toxic substances, including antibiotics, from the cell nih.govasm.org. This contributes to the ability of bacteria to withstand antimicrobial treatments. Indole also participates in other aspects of bacterial life, including the regulation of the cell cycle, virulence, and acid resistance uaeh.edu.mxnih.gov.

Table 1: Effects of Indole on Bacterial Physiology

| Physiological Process | Effect of Indole | References |

|---|---|---|

| Biofilm Formation | Can enhance or inhibit, depending on the bacterial species and concentration. | researchgate.netnih.govnih.gov |

| Drug Resistance | Induces the expression of multidrug efflux pumps, increasing resistance. | nih.govnih.govasm.org |

| Virulence | Can regulate the expression of virulence factors in pathogenic bacteria. | uaeh.edu.mxresearchgate.netasm.org |

| Cell Growth & Division | Can inhibit cell division at high concentrations. | nih.govnih.gov |

| Acid Resistance | Plays a role in bacterial resistance to acidic environments. | uaeh.edu.mxnih.gov |

Implications in Disease Pathogenesis and Health

Association with Inflammatory Bowel Disease (IBD)

Microbial metabolites of tryptophan, including indole-3-acrylate, have been implicated in the pathogenesis of Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis. Dysbiosis of the gut microbiota and altered tryptophan metabolism are often observed in IBD patients nih.gov.

Several studies have highlighted the protective role of certain indole derivatives in the gut. For example, indoleacrylic acid (IA) has been shown to have a beneficial effect on intestinal epithelial barrier function and to mitigate inflammatory responses by immune cells nih.gov. It is produced by certain commensal bacteria, such as Peptostreptococcus species, and its production may be diminished in IBD patients nih.gov. Increasing the production of such metabolites could have therapeutic potential by enhancing anti-inflammatory responses researchgate.net.

Other indole derivatives, such as indole-3-aldehyde (IAld), have also been found to improve intestinal barrier function and reduce inflammation in experimental colitis models, often through the activation of the aryl hydrocarbon receptor (AhR) researchgate.netnih.gov. Conversely, an imbalance in tryptophan metabolites can contribute to inflammation. For instance, under certain inflammatory conditions, an accumulation of indole-3-lactic acid (ILA) might disrupt epithelial autophagy and increase susceptibility to colon injury nih.gov.

Links to Neurological and Neuropsychiatric Disorders

The metabolism of tryptophan and its derivatives is increasingly recognized for its role in the gut-brain axis and its association with neurological and neuropsychiatric disorders. An imbalance in the synthesis of tryptophan metabolites has been suggested to contribute to the pathophysiology of conditions such as major depressive disorder, schizophrenia, and dementia nih.govfrontiersin.orgnih.govresearchgate.net.

Tryptophan is a precursor to the neurotransmitter serotonin, and alterations in its metabolic pathways can affect brain function and behavior nih.govfrontiersin.org. The kynurenine pathway, another major route of tryptophan metabolism, produces several neuroactive compounds. Disruptions in this pathway have been linked to the neuropsychiatric symptoms and cognitive prognosis in mild dementia wikipedia.org.

Metabolites produced by the gut microbiota from tryptophan can cross the blood-brain barrier and influence neuronal function and neuroinflammation. The study of these metabolites and their pathways is a growing area of research for understanding and potentially treating a range of neurological and psychiatric conditions nih.govfrontiersin.org.

Role in Cancer Development and Immunomodulation

Indole-3-acrylate (IA), a metabolite produced by the gut microbiota from the essential amino acid tryptophan, plays a significant role in modulating the host's immune system and has been implicated in the context of cancer. Its primary mechanism of action is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-inducible transcription factor that is crucial in regulating immune responses at mucosal surfaces.

The immunomodulatory effects of indole-3-acrylate and other microbial tryptophan catabolites are context-dependent. Activation of the AhR by these metabolites can influence the activity of various immune cells, including T cells, and innate lymphoid cells. This interaction is pivotal in maintaining intestinal homeostasis and can impact inflammatory processes that are often linked to cancer development. For instance, AhR signaling is known to be involved in the regulation of interleukin-22 (IL-22) production, a cytokine with both protective and pro-tumorigenic roles depending on the context.

Recent studies have highlighted that microbial indole metabolites can have a multifaceted role in tumor progression. They can be leveraged as adjuvants in cancer immunotherapy and chemotherapy. The influence of these metabolites on the tumor microenvironment is a key area of ongoing research. While some indole derivatives have shown direct anti-proliferative effects on cancer cells, others may contribute to immune evasion. The specific role of indole-3-acrylate in different cancer types is an emerging field of study, with its ability to activate AhR being a central aspect of its potential therapeutic or modulatory effects.

The interplay between the gut microbiota, tryptophan metabolism, and the host's immune system underscores the importance of microbial metabolites like indole-3-acrylate in cancer immunology. A balanced gut microbial community that produces optimal levels of these metabolites may contribute to a healthy immune surveillance against cancer, whereas dysbiosis could potentially alter these dynamics, affecting cancer risk and progression.

Targeted Metabolomics for Disease Biomarker Identification

Targeted metabolomics, a specialized approach within the field of metabolomics, focuses on the quantitative measurement of a specific group of metabolites. This technique has proven invaluable in identifying potential biomarkers for various diseases, and indole-3-acrylate, along with other tryptophan metabolites, has emerged as a compound of interest.

Disruptions in the metabolic pathways of the gut microbiome, leading to altered levels of indole derivatives, are associated with several health conditions. Targeted metabolomics allows for the precise measurement of these changes, offering insights into disease pathogenesis and potential diagnostic markers.

A notable application of this approach has been in the study of Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS). A fast targeted liquid chromatography-parallel reaction monitoring method was developed to analyze the metabolic diversity of bacterial indole pathway metabolites. This research revealed significant differences in the concentration distribution of indole derivatives, including indole-3-acrylate, in fecal samples from ME/CFS patients compared to healthy controls. The distinct metabolic signature of indole derivatives suggests their potential as biomarkers for ME/CFS. nih.gov